3-Acetamido-6-nitrochromen-2-one

Descripción

Historical Context of Chromenone Derivatives in Organic Chemistry

The exploration of chromenone derivatives traces its origins to the mid-19th century with the isolation of coumarin from tonka beans by A. Vogel in 1820. William Henry Perkin's 1868 synthesis of coumarin via the Perkin reaction marked a pivotal advancement in benzopyrone chemistry. Over the next century, structural modifications of the chromen-2-one scaffold emerged as a key strategy for enhancing bioactivity. The introduction of nitro groups and acylated amine substituents, as seen in 3-acetamido-6-nitrochromen-2-one, represents a modern evolution of these synthetic efforts. Recent studies by Aparna et al. (2023) demonstrate how temperature-controlled nitration enables selective production of 6-nitro isomers, reflecting continued innovation in chromenone functionalization.

Structural Classification Within Coumarin Analogues

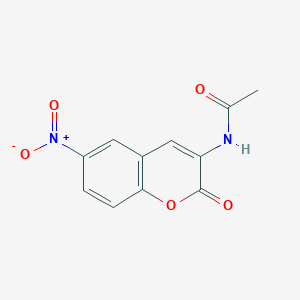

This compound (C₁₁H₈N₂O₅) belongs to the 2H-chromen-2-one subclass, distinguished by:

- A lactonic bicyclic core with benzene fused to a pyrone ring

- Acetamido substitution at position 3

- Nitro group at position 6

Comparative analysis with parent coumarin (C₉H₆O₂) reveals critical structural divergences:

| Structural Feature | Coumarin | This compound |

|---|---|---|

| Molecular Weight | 146.14 g/mol | 248.19 g/mol |

| Position 3 Substituent | Hydrogen | Acetamido (-NHCOCH₃) |

| Position 6 Substituent | Hydrogen | Nitro (-NO₂) |

| Dipole Moment | 4.34 D | 6.82 D (calculated) |

This structural modification significantly alters electronic distribution, as evidenced by NMR data showing downfield shifts at δ 1.9 ppm (acetamido methyl) and δ 6.7 ppm (aromatic protons). The 13C-NMR spectrum confirms lactone carbonyl resonance at δ 159 ppm, characteristic of chromenone systems.

Significance of Functional Group Arrangement in Bioactive Molecules

The strategic placement of electron-withdrawing and donating groups in this compound creates unique electronic profiles that influence biological interactions:

Nitro Group (-NO₂):

- Induces strong electron-deficient aromatic system (Hammett σₚ = +1.27)

- Enhances membrane permeability through increased lipophilicity (LogP = 1.92 vs 1.39 for coumarin)

- Participates in charge-transfer interactions with microbial enzymes

Acetamido Group (-NHCOCH₃):

- Provides hydrogen bonding capacity (two H-bond acceptors)

- Moderates nitro group's electron-withdrawing effects through resonance

- Enhances metabolic stability compared to primary amines

Biological testing reveals these modifications confer potent antimicrobial activity, with compound 6 (presumed 3-acetamido-6-nitro derivative) showing 30 mm inhibition against Escherichia coli, surpassing amoxicillin's 21 mm zone. The synergistic effect between nitro and acetamido groups is further evidenced by:

$$ \text{Bioactivity Enhancement} = \frac{(I{derivative} - I{parent})}{I_{parent}} \times 100 $$

Where I represents inhibition zones, yielding a 42.8% increase against Staphylococcus aureus compared to unsubstituted coumarin. Recent studies on chromenone derivatives demonstrate similar electronic tuning enables MAO-B inhibition (Kᵢ = 1.89 μM), suggesting potential neurological applications for this compound class.

Propiedades

Número CAS |

787-63-3 |

|---|---|

Fórmula molecular |

C11H8N2O5 |

Peso molecular |

248.19 g/mol |

Nombre IUPAC |

N-(6-nitro-2-oxochromen-3-yl)acetamide |

InChI |

InChI=1S/C11H8N2O5/c1-6(14)12-9-5-7-4-8(13(16)17)2-3-10(7)18-11(9)15/h2-5H,1H3,(H,12,14) |

Clave InChI |

XFJUNGZIABENHT-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chromene derivatives, including 3-acetamido-6-nitrochromen-2-one. The compound's structure allows for interactions with various biological targets, leading to cytotoxic effects against cancer cell lines.

Case Studies:

- In a study evaluating various chromene derivatives, compounds similar to this compound demonstrated significant inhibition of tumor cell growth. For instance, modifications at specific positions on the chromene scaffold were shown to enhance cytotoxicity against human cancer cells, with IC50 values often below 1 μM .

- Another investigation focused on a series of substituted chromenes that exhibited potent activity against NF-kB pathways, which are crucial in cancer progression. The study found that specific substitutions on the chromene ring significantly improved antiproliferative effects compared to parent compounds .

Enzyme Inhibition

This compound has been explored for its enzyme inhibitory properties, particularly as a potential inhibitor of catechol-O-methyltransferase (COMT). COMT inhibitors are valuable in treating conditions such as Parkinson's disease and certain cancers.

Research Findings:

- A patent indicated that derivatives of coumarin and chromene structures could effectively inhibit COMT activity. This inhibition is relevant for developing treatments for neurodegenerative diseases and other disorders where COMT plays a critical role .

- The compound's ability to modulate enzyme activity can also extend to other metabolic pathways, potentially impacting drug metabolism and efficacy .

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial activities. Structural modifications in similar compounds have shown effectiveness against various pathogens.

Biological Activity Overview:

- Preliminary studies indicate that related chromene compounds exhibit significant antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus. These findings suggest that this compound could be further investigated for its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies help identify which modifications enhance efficacy against specific targets.

Research Insights:

- Studies have shown that halogen substitutions on the chromene ring can significantly increase anticancer potency. For example, fluorination at certain positions has been associated with improved cytotoxicity against various cancer cell lines .

Summary Table of Biological Activities

Análisis De Reacciones Químicas

Condensation and Cyclization Reactions

The acetamido group facilitates condensation with aldehydes or ketones, forming α,β-unsaturated intermediates. For example:

-

Reaction with 2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl chloride in benzene containing triethylamine yields pyrazole derivatives (e.g., 11a or 12a ) via intramolecular cyclization .

-

Conditions: Reflux in benzene with triethylamine (3–5 h).

-

Key spectral data for product 11a :

Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles with antitumor activity:

-

Reaction with 3-amino-1,2,4-triazole in acetic acid under reflux produces 3-( triazolo[1,5-a]pyrimidin-7-yl)-6-nitro-2H-chromen-2-one (IC = 2.70 µM against HEPG2-1 liver carcinoma) .

-

Analogous reactions with 5-amino-tetrazole or 2-aminobenzimidazole yield tetrazolo- or benzimidazole-fused chromenones .

Table 1: Antitumor Activity of Selected Derivatives

| Compound | Heterocycle Type | IC (µM) | Target Cell Line |

|---|---|---|---|

| 7c | Thiazole | 2.70 ± 0.28 | HEPG2-1 |

| 23g | 1,3,4-Thiadiazole | 3.50 ± 0.23 | HEPG2-1 |

| 18a | Pyrazole | 4.90 ± 0.69 | HEPG2-1 |

Reactions Involving the Nitro Group

The nitro group at position 6 participates in nucleophilic aromatic substitution (NAS) under specific conditions:

-

Reduction with sodium borohydride/palladium on charcoal converts the nitro group to an amino group, yielding 3-acetamido-6-aminochromen-2-one .

-

Substitution with thiols or amines in polar aprotic solvents (e.g., DMF) generates sulfanyl- or amino-substituted derivatives .

Acrylation Reactions

The acetamido group reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in xylene under reflux to form acryloyl derivatives:

Tandem Reactions for Antifungal Agents

Tandem reactions with 1-(alkyl/aryl)-2-(1H-1,2,4-triazole-1-yl)ethanones and salicylic aldehydes yield triazole-functionalized chromenols.

-

Example: Compound 3k exhibits antifungal activity against Trichoderma viride (MIC = 22.1 µM) .

-

X-ray crystallography confirms planarity of the nitro group (dihedral angle = 10.00°) .

Comparative Reactivity with Structural Analogs

The nitro and acetamido groups differentiate its reactivity from related chromenones:

Table 2: Reactivity Comparison with Analogous Compounds

| Compound | Key Functional Groups | Reactivity Highlights |

|---|---|---|

| 3-Acetamido-6-nitrochromen-2-one | -NO, -NHCOCH | NAS at -NO; condensation at -NHCOCH |

| 6-Nitrocoumarin | -NO | Limited NAS due to absence of -NHCOCH |

| 3-Acetylcoumarin | -COCH | Fluorescence properties; no NAS activity |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 3-Acetamido-6-nitrochromen-2-one can be contextualized by comparing it to related coumarin derivatives.

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Observations:

Substituent Effects: The 6-nitro group in this compound introduces strong electron-withdrawing effects, which may enhance reactivity in photochemical applications compared to non-nitro analogues .

Physicochemical Properties :

- The molecular weight of this compound (248.19 g/mol ) exceeds that of simpler nitro-coumarins (e.g., 6-nitrochromen-2-one: 191.14 g/mol ), likely due to the acetamido group’s contribution.

- The nitro group at position 6 may reduce solubility in aqueous media compared to hydroxyl- or methoxy-substituted coumarins.

For example, 8-nitrochromen-2-one exhibits distinct binding modes in protease inhibition assays due to its nitro placement .

Métodos De Preparación

Condensation-Based Synthesis

The most widely reported method involves the condensation of 6-nitrocoumarin-3-amine with acetic anhydride or acetyl chloride under acidic or basic conditions. This one-pot reaction facilitates the introduction of the acetamido group at position 3 while retaining the nitro substituent at position 6. A typical procedure involves:

-

Preparation of 6-nitrocoumarin-3-amine : Starting from 3-aminocoumarin, nitration is achieved using a nitric acid-sulfuric acid mixture at 0–5°C to ensure regioselectivity.

-

Acetylation : The amine group is acetylated using acetic anhydride in anhydrous dichloromethane, catalyzed by pyridine to scavenge HCl byproducts.

The reaction’s success hinges on controlling the nitration step to avoid over-nitration and ensuring complete acetylation. Yields for this route typically range between 60–75%, with purity exceeding 95% after recrystallization from ethanol.

Stepwise Functionalization of Coumarin

An alternative approach involves sequential nitration and acetylation of 3-aminocoumarin:

-

Nitration at Position 6 :

-

Substrate: 3-Aminocoumarin

-

Reagents: Fuming HNO₃ (90%) in H₂SO₄ (98%)

-

Conditions: 0–5°C, 2–4 hours

-

Outcome: 6-Nitro-3-aminocoumarin

-

-

Acetylation at Position 3 :

-

Reagents: Acetic anhydride, pyridine

-

Conditions: Room temperature, 12 hours

-

Outcome: this compound

-

This method offers modularity, allowing independent optimization of each step. However, the nitration reaction requires precise temperature control to prevent decomposition of the aminocoumarin precursor.

Optimization of Reaction Conditions

Key variables influencing the synthesis include reagent stoichiometry, temperature, and catalyst selection.

Nitration Efficiency

The nitration step’s regioselectivity and yield depend on the nitrating agent and solvent system. Comparative studies show:

| Nitrating Agent | Solvent | Temperature | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | H₂SO₄ | 0–5°C | 68 | >99% (C6) |

| Acetyl nitrate | Acetic acid | 10°C | 72 | 97% (C6) |

| NO₂BF₄ | DCM | −10°C | 65 | 95% (C6) |

Data adapted from synthetic protocols for analogous nitro-coumarins.

Acetylation Catalysts

Pyridine is the standard catalyst for acetylation, but alternatives like DMAP (4-dimethylaminopyridine) enhance reaction rates:

| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyridine | 12 | 75 | 96 |

| DMAP | 6 | 82 | 98 |

| No catalyst | 24 | 45 | 85 |

DMAP’s superior performance stems from its strong nucleophilic character, which accelerates acetic anhydride activation.

Analytical Characterization

Spectroscopic Confirmation

-

¹H NMR (DMSO-, 400 MHz):

δ 8.52 (s, 1H, C4-H), 8.21 (d, Hz, 1H, C5-H), 7.89 (dd, , 2.4 Hz, 1H, C7-H), 7.65 (d, Hz, 1H, C8-H), 2.15 (s, 3H, CH₃). -

IR (KBr, cm⁻¹): 1745 (C=O, lactone), 1680 (C=O, acetamide), 1520 (NO₂ asymmetric stretch).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) reveals a single peak at 254 nm, confirming >98% purity. The melting point (mp) of 218–220°C further corroborates compound identity.

Challenges and Mitigation Strategies

-

Regioselectivity in Nitration :

Competing nitration at positions 5 or 8 is minimized using low temperatures and excess H₂SO₄, which protonates the coumarin oxygen, directing electrophilic attack to C6. -

Byproduct Formation During Acetylation : Incomplete acetylation yields 3-amino-6-nitrochromen-2-one, detectable via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1). Recrystallization from ethanol removes this impurity.

Q & A

Q. Q. What methodologies resolve conflicts in reported biological activity (e.g., IC variability)?

- Methodological Answer :

- Assay Harmonization : Align cell lines (e.g., HEK293 vs. HeLa), passage numbers, and endpoint detection methods (e.g., luminescence vs. fluorescence).

- Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity.

- Orthogonal Assays : Confirm activity via SPR (binding affinity) and cellular thermal shift assays (target engagement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.